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Compound of Interest

Compound Name: Ameltolide

Cat. No.: B1667027

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ameltolide, an investigational anticonvulsant
agent, and Lacosamide, an approved anti-epileptic drug. The comparison focuses on their
mechanism of action, preclinical efficacy, pharmacokinetics, and safety profiles, drawing upon
available experimental data. It is important to note that Ameltolide's development appears to
have been discontinued, and as such, the depth of publicly available data is significantly less
than for the clinically approved Lacosamide.

Chemical Structures and Properties

Feature Ameltolide Lacosamide
] 4-amino-N-(2,6- (R)-2-acetamido-N-benzyl-3-
Chemical Name ) ) )
dimethylphenyl)benzamide methoxypropanamide
Molecular Formula C1s5H16N20 C13H18N203
Molecular Weight 240.3 g/mol 250.29 g/mol
Structure l;:AmeItoIide structure l.r:Lacosamide structure

Mechanism of Action
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Both Ameltolide and Lacosamide are believed to exert their anticonvulsant effects through the
modulation of voltage-gated sodium channels, a key mechanism for controlling neuronal
excitability. However, they are thought to interact with these channels in different ways.

Ameltolide: Preclinical studies suggest that Ameltolide's anticonvulsant properties are a direct
result of its interaction with neuronal voltage-dependent sodium channels.[1] It is believed to
have a phenytoin-like profile, suggesting it may act on the fast inactivation of these channels.[2]

Lacosamide: Lacosamide has a distinct mechanism of action, selectively enhancing the slow
inactivation of voltage-gated sodium channels without significantly affecting fast inactivation.[3]
[4][5] This is thought to result in the stabilization of hyperexcitable neuronal membranes and
inhibition of repetitive neuronal firing.
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Figure 1: Simplified signaling pathway of Ameltolide and Lacosamide on voltage-gated
sodium channels.

Preclinical Efficacy
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Anticonvulsant Activity

The anticonvulsant activity of both compounds has been evaluated in various animal models,
primarily the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic

seizures.
Animal EDso Administrat
Compound Test . Reference
Model (mgl/kg) ion
Ameltolide Mouse MES 14 Oral
52 pumol/kg
Rat MES Oral
(~12.5 mg/kg)
) Intraperitonea
Lacosamide Mouse MES 8.3 |
Rat MES 3.9 Oral

Note: Direct comparison of EDso values should be made with caution due to differences in
experimental protocols, animal strains, and administration routes.

Experimental Protocols

Maximal Electroshock (MES) Test (General Protocol):

This test is a standard preclinical model to assess anticonvulsant efficacy.
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Figure 2: General experimental workflow for the Maximal Electroshock (MES) test.

A more detailed, though still generalized, protocol is as follows:

e Animal Selection: Male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley) are
used.
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Drug Administration: The test compound (Ameltolide or Lacosamide) or vehicle is
administered, typically orally or intraperitoneally, at various doses to different groups of
animals.

Time to Peak Effect: The electrical stimulation is applied at the predetermined time of peak
effect of the drug.

Stimulation: An electrical stimulus (e.g., 60 Hz alternating current, 50 mA for mice, 150 mA
for rats, for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

Observation: The animals are observed for the presence or absence of a tonic hindlimb
extension seizure, which is the endpoint of the test.

Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb
extension is calculated as the EDso.

Subcutaneous Pentylenetetrazol (s.c. PTZ) Test (General Protocol):

This model is used to identify compounds that can raise the seizure threshold.

Animal Selection and Drug Administration: Similar to the MES test.

PTZ Injection: A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg for mice) is injected
subcutaneously.

Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of
clonic seizures.

Endpoint: Protection is defined as the absence of a clonic seizure lasting for a specific
duration (e.g., 5 seconds).

Pharmacokinetics
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Key
Compound Animal Model Pharmacokinetic Reference
Parameters

After oral

administration of 2.0
Ameltolide Mouse mg/kg, Cmax of

parent drug was 572

ng/mL.
Elimination half-life of
Dog
5.46 hours.
Oral bioavailability of
nearly 100%. Half-life
) of approximately 13
Lacosamide Human

hours. Low plasma
protein binding
(<15%).

Safety and Toxicology

Ameltolide:
o Developmental Toxicology: In rats, maternal and fetal body weight were depressed at higher
doses (50 mg/kg). The no-observed-effect level (NOEL) for developmental toxicity was 25

mg/kg. In rabbits, it was found to be weakly teratogenic at high doses (50-100 mg/kg) that
also caused maternal toxicity.

e Subchronic Toxicity (Monkeys): At doses up to 20 mg/kg/day for 3 months, no toxicologically
important alterations were observed. At higher doses (45 and 100 mg/kg), adverse effects
including convulsions were noted, and two deaths occurred.

Lacosamide:

o Mutagenicity: Lacosamide was not mutagenic in the Ames test.
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o Cardiovascular Safety: In vitro studies showed no relevant inhibitory effects on hERG
channels. In vivo studies in dogs and monkeys showed dose-dependent PR and QRS
prolongation at exposure levels 1.5- to 2-fold above the maximum recommended human
dose.

 Clinical Trials: The most common adverse events reported in clinical trials were dizziness,
headache, nausea, and diplopia.

Ameltolide Safety Profile Lacosamide Safety Profile

Developmental Toxicity (Rabbits) Subchronic Toxicity (Monkeys) Ames Test hERG Assay Clinical Adverse Events Cardiovascular (in vivo)
- Weakly teratogenic at high doses - Convulsions at high doses - Not mutagenic - No relevant inhibition - Dizziness, headache, nausea, diplopia - PR/QRS prolongation at high doses

Click to download full resolution via product page

Figure 3: Summary of key safety findings for Ameltolide and Lacosamide.

Clinical Development

Ameltolide: There is no publicly available information on any clinical trials conducted for
Ameltolide. Its development is presumed to have been discontinued at the preclinical or early
clinical stage.

Lacosamide: Lacosamide has undergone extensive clinical development and is approved as
an adjunctive therapy for partial-onset seizures.

» Pivotal Phase Il Trials: Three large, randomized, double-blind, placebo-controlled trials
demonstrated the efficacy and safety of lacosamide (200, 400, and 600 mg/day) in reducing
seizure frequency in patients with uncontrolled partial-onset seizures.

e Long-term Extension Studies: Open-label extension trials have shown sustained efficacy and
a consistent safety profile with long-term lacosamide treatment.

Summary and Conclusion
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This comparison highlights the different developmental stages and available data for
Ameltolide and Lacosamide. Lacosamide is a well-characterized and clinically validated
anticonvulsant with a novel mechanism of action targeting the slow inactivation of sodium
channels. In contrast, Ameltolide is an investigational compound with limited publicly available
data, suggesting its development was halted.

While both compounds likely target sodium channels, their distinct interaction mechanisms
could translate to different efficacy and safety profiles. The preclinical data for Ameltolide
suggested potent anticonvulsant activity in the MES model. However, without clinical data, a
direct comparison of its therapeutic potential against Lacosamide is not possible.

For researchers in anticonvulsant drug development, the story of Ameltolide and the success
of Lacosamide underscore the importance of a comprehensive preclinical and clinical
evaluation to establish a favorable risk-benefit profile. The unique mechanism of Lacosamide
also represents a successful example of targeting a specific biophysical property of an ion
channel to achieve therapeutic benefit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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